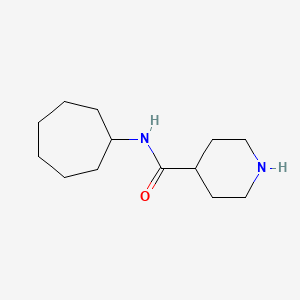

N-环庚基哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cycloheptylpiperidine-4-carboxamide is a compound that is structurally related to various synthesized derivatives and analogs with potential biological activities. While the specific compound N-cycloheptylpiperidine-4-carboxamide is not directly mentioned in the provided abstracts, the related structures and synthesis methods can offer insights into its characteristics and potential applications.

Synthesis Analysis

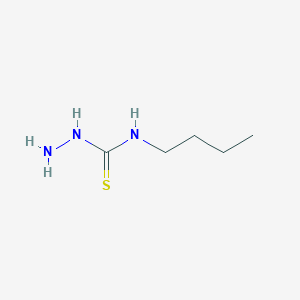

The synthesis of related compounds involves multiple steps, starting from basic cyclic and aromatic structures. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of aryl substituents and is characterized by techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, the synthesis of a paramagnetic monomer starting from tetramethylpiperidine and its subsequent oxidation and reaction with phosgene demonstrates the complexity and versatility of reactions involving piperidine derivatives . These methods could potentially be adapted for the synthesis of N-cycloheptylpiperidine-4-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation and stability of N-cycloheptylpiperidine-4-carboxamide.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be complex. The synthesis of the paramagnetic monomer involved the reaction of derived amino acids with phosgene, which is a key step in obtaining the N-carboxyanhydride . The intercalation of drug molecules between DNA strands as seen in the study of the topoisomerase II poison also indicates the potential for piperidine derivatives to participate in significant biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their molecular structures and synthesis processes. For example, the intramolecular hydrogen bond in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide contributes to its stability, which could be a feature in N-cycloheptylpiperidine-4-carboxamide as well . The paramagnetic properties of the synthesized monomer also highlight the potential for piperidine derivatives to have unique physical properties .

科学研究应用

抗肿瘤活性

N-环庚基哌啶-4-甲酰胺衍生物已被探索其作为抗肿瘤药物的潜力。例如,一系列N-[2-(二烷基氨基)烷基]-吖啶-4-甲酰胺,其中包括与N-环庚基哌啶-4-甲酰胺相关的结构,已被合成并研究其抗肿瘤活性。这些化合物已知与DNA发生插入作用,并显示出对实体肿瘤的显著活性,包括在某些情况下能够治愈晚期疾病,暗示了一类新的抗肿瘤药物(Atwell, Rewcastle, Baguley, & Denny, 1987)。

DNA结合和细胞毒性

已研究了与N-环庚基哌啶-4-甲酰胺结构相关的9-苯胺基吖啶-4-甲酰胺的结合特性和生物活性,突出了侧链体积对DNA结合和细胞毒性的影响。这些化合物是潜在的穿线插入剂,并对人类结肠癌细胞显示细胞毒性(Searcey, Martin, Howarth, Madden, & Wakelin, 1996)。

DNA插入药物特性

N-环庚基哌啶-4-甲酰胺衍生物已被评估其作为DNA插入药物的作用。例如,已确定N-[2-(二甲基氨基)乙基]吖啶-4-甲酰胺(DACA),作为一种新型DNA插入药物,具有涉及拓扑异构酶I和II的双重细胞毒作用模式,表明在癌症治疗中具有潜在应用(McCrystal, Evans, Harvey, Thompson, Porter, & Baguley, 1999)。

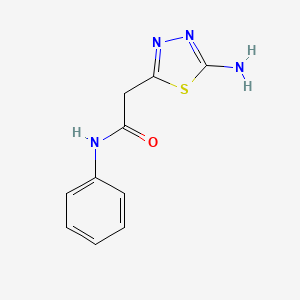

合成和抗病毒活性

对某些噻唑C-核苷类化合物的合成和抗病毒活性的研究,包括噻唑-4-甲酰胺等修饰,已显示出对病毒如疱疹病毒和副流感病毒的潜在抗病毒活性。这些研究有助于更广泛地了解甲酰胺衍生物在抗病毒策略中的应用(Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977)。

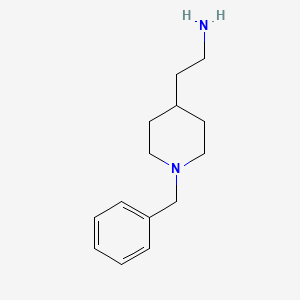

驱虫剂特性

关于DEET和新型驱虫剂与蚊子气味受体的相互作用的研究已确定包括酰基哌啶和甲酰胺在内的甲酰胺衍生物作为有效的驱虫剂。这些化合物与N-环庚基哌啶-4-甲酰胺相关,已显示出抑制昆虫气味受体的能力,暗示了它们作为比DEET等当前驱虫剂更有效的替代品的潜力(Grant, Estrera, Pathak, Hall, Tsikolia, Linthicum, Bernier, & Hall, 2020)。

DNA双链交联

已对与N-环庚基哌啶-4-甲酰胺密切相关的吖啶-4-甲酰胺进行了X射线晶体学研究,以了解它们交联DNA双链的能力。这项研究提供了关于小分子配体通过非共价交联机制交联DNA的见解,并对它们在癌症治疗和分子生物学中的应用产生影响(Hopcroft, Brogden, Searcey, & Cardin, 2006)。

安全和危害

未来方向

属性

IUPAC Name |

N-cycloheptylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c16-13(11-7-9-14-10-8-11)15-12-5-3-1-2-4-6-12/h11-12,14H,1-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUDHOSLXFVHIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366438 |

Source

|

| Record name | N-cycloheptylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptylpiperidine-4-carboxamide | |

CAS RN |

429632-06-4 |

Source

|

| Record name | N-cycloheptylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)